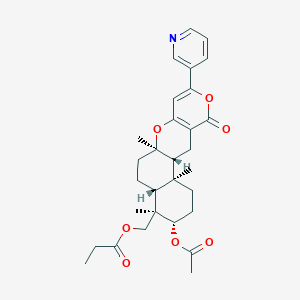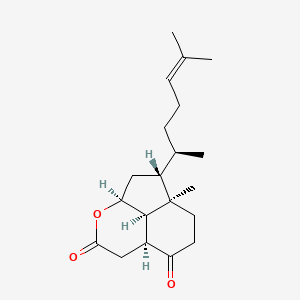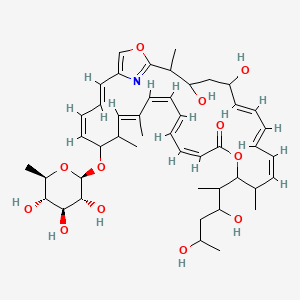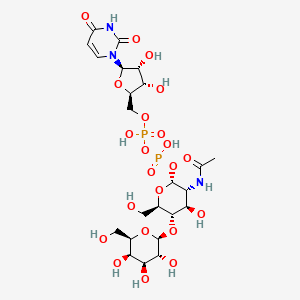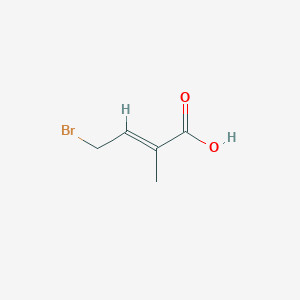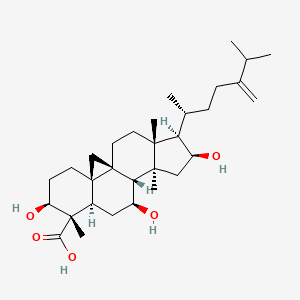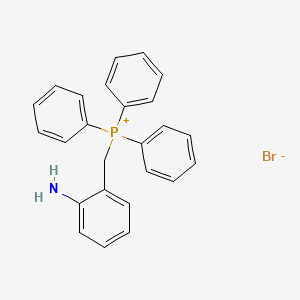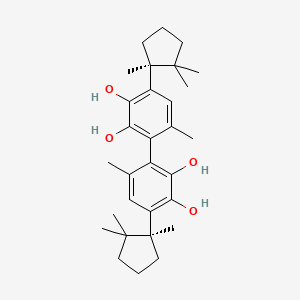
Mastigophorene A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mastigophorene A is a natural product found in Herbertus sakuraii, Herbertus dicranus, and Mastigophora diclados with data available.
Scientific Research Applications
Neurotrophic Effects
Mastigophorene A, recognized as a dimeric isocuparane-type sesquiterpene, has been documented for its neurotrophic properties. Studies have shown that synthetic analogs of Mastigophorene A can significantly promote the growth of dopaminergic cells and support neuronal processes. It is noteworthy that these compounds have shown effects at very low concentrations, highlighting their potential as neurotrophic substances (Gille et al., 2000).
Neuroprotective Properties
Mastigophorene A has exhibited considerable neuroprotective activity. Its efficacy has been demonstrated in primary cultures of fetal rat cortical neurons, suggesting its potential in protecting neural cells against various forms of damage. This characteristic opens pathways for Mastigophorene A to be considered in therapeutic applications concerning neurodegenerative diseases (Fukuyama et al., 2001).
Antioxidant and Antimicrobial Activities
Apart from its neurological implications, Mastigophorene A has also been associated with antioxidant and antimicrobial activities. It has been documented to exhibit radical scavenging activity and demonstrate antimicrobial effects against specific bacteria. This multifaceted potential makes Mastigophorene A an intriguing compound for broader biomedical research and applications (Komala et al., 2010).
properties
Product Name |
Mastigophorene A |
|---|---|
Molecular Formula |
C30H42O4 |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
3-[2,3-dihydroxy-6-methyl-4-[(1S)-1,2,2-trimethylcyclopentyl]phenyl]-4-methyl-6-[(1S)-1,2,2-trimethylcyclopentyl]benzene-1,2-diol |
InChI |
InChI=1S/C30H42O4/c1-17-15-19(29(7)13-9-11-27(29,3)4)23(31)25(33)21(17)22-18(2)16-20(24(32)26(22)34)30(8)14-10-12-28(30,5)6/h15-16,31-34H,9-14H2,1-8H3/t29-,30-/m1/s1 |
InChI Key |
TZWQPPFRZCEUCT-LOYHVIPDSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1C2=C(C(=C(C=C2C)[C@]3(CCCC3(C)C)C)O)O)O)O)[C@]4(CCCC4(C)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1C2=C(C(=C(C=C2C)C3(CCCC3(C)C)C)O)O)O)O)C4(CCCC4(C)C)C |
synonyms |
mastigophorene A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



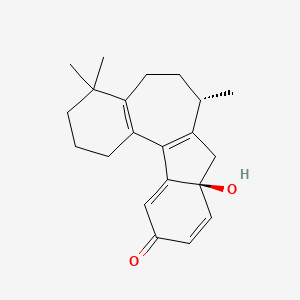
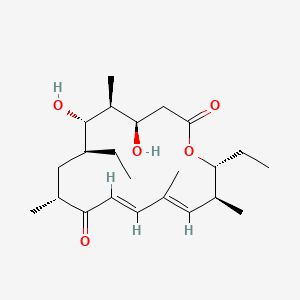
![(s)-2-(2,2-Dimethylpropyl)-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B1246280.png)
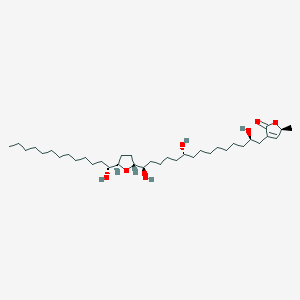
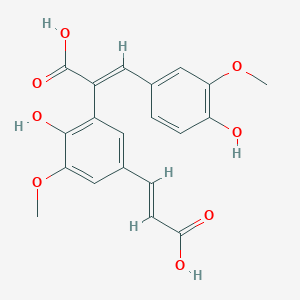
![(5R,6S,7R,9R,12S,13S,16S,18R)-12,16,18-trihydroxy-7-[(1S,2R)-1-hydroxy-2,3-dimethylbutyl]-6,13-dimethylpentacyclo[10.8.0.02,9.05,9.013,18]icosa-1,19-dien-11-one](/img/structure/B1246286.png)
![bis[(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] (E)-but-2-enedioate](/img/structure/B1246288.png)
